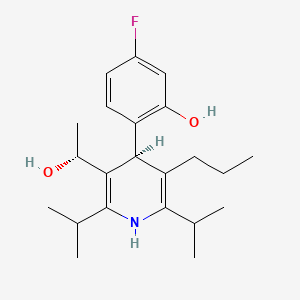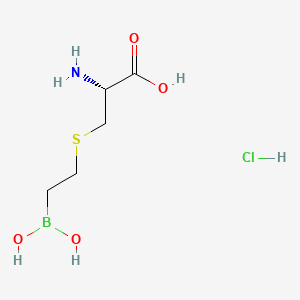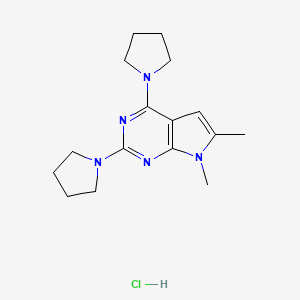
U 89843A
Übersicht
Beschreibung
U 89843A, auch bekannt als 6,7-Dimethyl-2,4-dipyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidin, ist ein Beruhigungsmittel, das als Agonist an Gamma-Aminobuttersäure-A-Rezeptoren wirkt. Es funktioniert speziell als positiver allosterischer Modulator, der selektiv für die Subtypen Alpha 1, Alpha 3 und Alpha 6 ist. Diese Verbindung hat beruhigende Wirkungen bei Tieren, ohne Ataxie zu verursachen, und zeigt auch antioxidative und potenzielle neuroprotektive Eigenschaften .
Vorbereitungsmethoden
Die Synthese von U 89843A beinhaltet die Herstellung neuer 2,4-Diaminopyrrolo[2,3-d]pyrimidine. Der Syntheseweg beinhaltet die Reaktion geeigneter Pyrrolopyrimidin-Derivate mit Pyrrolidin unter spezifischen Bedingungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um die Reinheit und Ausbeute der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
U 89843A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Substitutionsreaktionen können an den Pyrrolidinylgruppen auftreten und zu verschiedenen substituierten Produkten führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
U 89843A hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der allosterischen Modulation auf Gamma-Aminobuttersäure-A-Rezeptoren zu untersuchen.
Biologie: Untersucht auf seine neuroprotektiven und antioxidativen Eigenschaften, was es zu einem potenziellen Kandidaten für die Untersuchung neurodegenerativer Erkrankungen macht.
Medizin: Untersucht auf seine beruhigende Wirkung ohne Ataxie, was bei der Entwicklung sichererer Beruhigungsmittel vorteilhaft sein könnte.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Gamma-Aminobuttersäure-A-Rezeptoren abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als positiver allosterischer Modulator von Gamma-Aminobuttersäure-A-Rezeptoren wirkt. Es verstärkt die durch Gamma-Aminobuttersäure induzierten Chloridströme in den Subtypen Alpha 1 Beta 2 Gamma 2, Alpha 3 Beta 2 Gamma 2 und Alpha 6 Beta 2 Gamma 2. Diese Modulation führt zu einer erhöhten inhibitorischen Neurotransmission, was zu beruhigenden Wirkungen führt. Die Verbindung wirkt auch als Antioxidans, das Neuronen möglicherweise vor oxidativem Stress schützt .
Wirkmechanismus
U 89843A exerts its effects by acting as a positive allosteric modulator of gamma-aminobutyric acid A receptors. It enhances gamma-aminobutyric acid-induced chloride currents in the alpha 1 beta 2 gamma 2, alpha 3 beta 2 gamma 2, and alpha 6 beta 2 gamma 2 subtypes. This modulation leads to increased inhibitory neurotransmission, resulting in sedative effects. The compound also acts as an antioxidant, potentially protecting neurons from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
U 89843A ist einzigartig in seiner selektiven Modulation bestimmter Subtypen von Gamma-Aminobuttersäure-A-Rezeptoren. Ähnliche Verbindungen umfassen:
Diazepam: Ein bekanntes Benzodiazepin, das als positiver allosterischer Modulator von Gamma-Aminobuttersäure-A-Rezeptoren wirkt, aber nicht die Selektivität für bestimmte Subtypen aufweist.
Zolpidem: Ein Beruhigungsmittel, das selektiv den Subtyp Alpha 1 von Gamma-Aminobuttersäure-A-Rezeptoren angreift, aber nicht die gleichen antioxidativen Eigenschaften wie this compound besitzt.
Etomidat: Ein Anästhetikum, das Gamma-Aminobuttersäure-A-Rezeptoren moduliert, aber nicht selektiv für die Subtypen Alpha 1, Alpha 3 und Alpha 6 ist
Die einzigartige Selektivität und zusätzlichen antioxidativen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBXPNQWKUSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




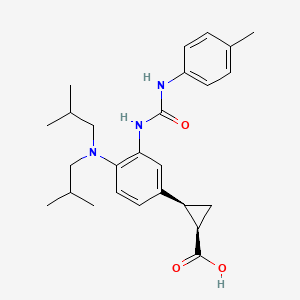
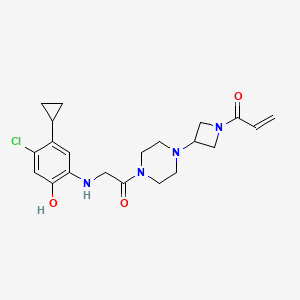
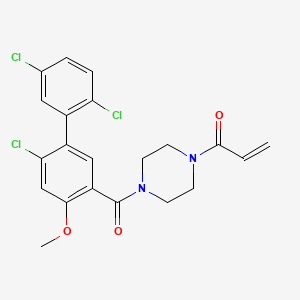
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

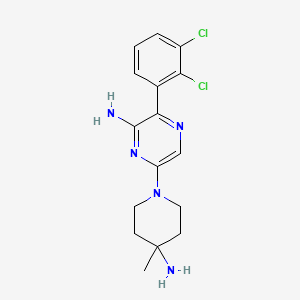
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

